
3-(2'-Methylpiperidino)propyl hydrocinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2’-Methylpiperidino)propyl hydrocinnamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group and a propyl chain attached to a hydrocinnamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2’-Methylpiperidino)propyl hydrocinnamate typically involves the reaction of 3-(2’-Methylpiperidino)propyl alcohol with hydrocinnamic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of 3-(2’-Methylpiperidino)propyl hydrocinnamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: 3-(2’-Methylpiperidino)propyl hydrocinnamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, catalytic amounts of acids or bases.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations to enhance stability and efficacy.
作用機序
The mechanism of action of 3-(2’-Methylpiperidino)propyl hydrocinnamate involves its interaction with specific molecular targets and pathways. The piperidine ring allows for binding to various receptors and enzymes, potentially modulating their activity. The hydrocinnamate moiety may contribute to the compound’s ability to interact with lipid membranes, enhancing its bioavailability and efficacy. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- 3-(2’-Methylpiperidino)propyl benzoate
- 3-(2’-Methylpiperidino)propyl butyrate
- 3-(2’-Methylpiperidino)propyl acetate
Comparison: 3-(2’-Methylpiperidino)propyl hydrocinnamate is unique due to the presence of the hydrocinnamate moiety, which imparts distinct chemical and biological properties compared to its analogs. The hydrocinnamate group may enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved bioavailability and therapeutic effects. Additionally, the specific substitution pattern on the piperidine ring can influence the compound’s binding affinity and selectivity towards various biological targets.
特性
CAS番号 |
63884-41-3 |
|---|---|
分子式 |
C18H27NO2 |
分子量 |
289.4 g/mol |
IUPAC名 |
3-(2-methylpiperidin-1-yl)propyl 3-phenylpropanoate |
InChI |
InChI=1S/C18H27NO2/c1-16-8-5-6-13-19(16)14-7-15-21-18(20)12-11-17-9-3-2-4-10-17/h2-4,9-10,16H,5-8,11-15H2,1H3 |
InChIキー |
ASKZGJDEXADJKD-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CCCOC(=O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



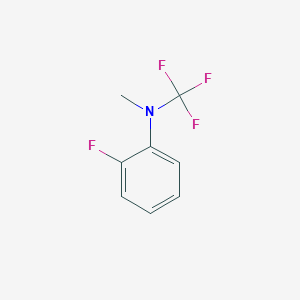
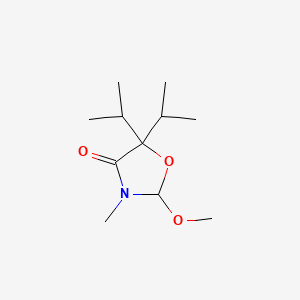
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)


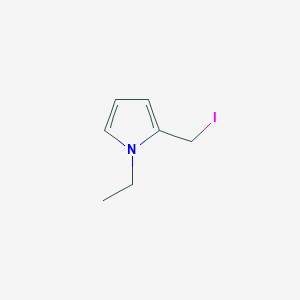
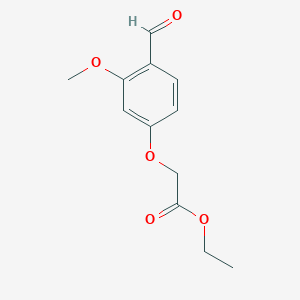
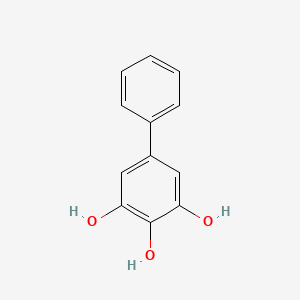
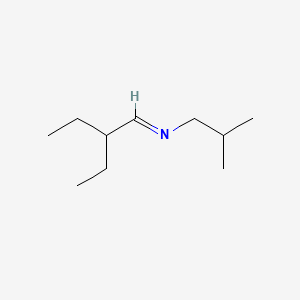
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)
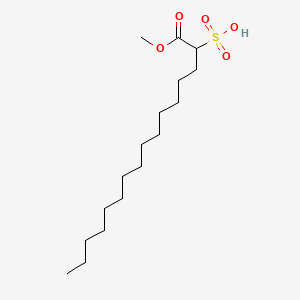

![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
